molecular formula C9H13Cl2F3N2 B3095942 N~1~,N~1~-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine dihydrochloride CAS No. 1269225-38-8

N~1~,N~1~-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine dihydrochloride

Cat. No.: B3095942
CAS No.: 1269225-38-8
M. Wt: 277.11
InChI Key: IJSWZLZBWAXWMB-UHFFFAOYSA-N
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Description

N~1~,N~1~-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine dihydrochloride is a useful research compound. Its molecular formula is C9H13Cl2F3N2 and its molecular weight is 277.11. The purity is usually 95%.
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Scientific Research Applications

Molecular Synthesis and Reactivity

Research has demonstrated the utility of related compounds in organic synthesis, such as the electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine. These syntheses highlight innovative approaches to generating sulfonamide derivatives, which are crucial in various chemical reactions and applications (Khazalpour & Nematollahi, 2015).

Material Science Applications

Oligoanilines based on Wurster's Blue, which share structural similarities with the chemical , have been studied for their polycationic states. These materials offer insights into the redox behavior of oligoanilines, demonstrating their potential in electronic applications and as materials with unique electronic properties (Ito et al., 2009).

Coordination Chemistry and Catalysis

The molecular and electronic structures of five-coordinate complexes of iron(II/III) containing related ligands showcase the significance of these compounds in coordination chemistry and catalysis. Such studies offer valuable insights into the design and functionalization of metal complexes for various catalytic applications (Chłopek et al., 2005).

Organic Electronics and Photonics

The synthesis and characterization of aluminum complexes incorporating Schiff base ligands derived from pyrrole-2-carboxaldehyde, which include structural motifs akin to the chemical , highlight their importance in the development of organic electronics and photonics. These complexes contribute to the understanding of materials that can be used in light-emitting diodes, photovoltaic cells, and other optoelectronic devices (Saucedo Azpeitia et al., 2011).

Properties

IUPAC Name

1-N,1-N-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2.2ClH/c1-14(2)8-4-3-6(13)5-7(8)9(10,11)12;;/h3-5H,13H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSWZLZBWAXWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)N)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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